

Spectroscopic Data for 8-Nonen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Nonen-2-one

Cat. No.: B1328785

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **8-non-en-2-one**, tailored for researchers, scientists, and professionals in drug development. The document presents available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) data, alongside detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for **8-non-en-2-one**.

Table 1: Mass Spectrometry (MS) Data

The mass spectrum for **8-non-en-2-one** is characterized by a molecular ion peak and several major fragment ions. The data presented below is consistent with the fragmentation pattern expected for a ketone of this structure.

Property	Value
Molecular Formula	C ₉ H ₁₆ O
Molecular Weight	140.22 g/mol
Major Fragments (m/z)	43, 58, 71

Table 2: Predicted ^1H NMR Spectral Data (CDCl₃, 400 MHz)

Disclaimer: Experimental ^1H NMR data for **8-nonen-2-one** is not readily available in public spectral databases. The following data is based on computational predictions and should be used as an estimation.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.81	ddt	1H	H-8
~4.98	m	2H	H-9
~2.42	t	2H	H-3
~2.14	s	3H	H-1
~2.04	q	2H	H-7
~1.57	p	2H	H-4
~1.38	m	4H	H-5, H-6

Table 3: Predicted ^{13}C NMR Spectral Data (CDCl₃, 100 MHz)

Disclaimer: Experimental ^{13}C NMR data for **8-nonen-2-one** is not readily available in public spectral databases. The following data is based on computational predictions and should be used as an estimation.

Chemical Shift (ppm)	Assignment
~209.2	C-2 (C=O)
~138.9	C-8 (=CH)
~114.3	C-9 (=CH ₂)
~43.8	C-3
~33.6	C-7
~29.8	C-1
~28.8	C-5 or C-6
~28.7	C-6 or C-5
~23.8	C-4

Table 4: Infrared (IR) Spectroscopy Data

Note: Specific experimental vapor-phase IR absorption data for **8-nonen-2-one** is not readily available in public databases. The table below lists the expected characteristic absorption bands for a compound with its functional groups.

Wavenumber (cm ⁻¹)	Functional Group Vibration
~3077	=C-H stretch
~2930, ~2855	C-H stretch (aliphatic)
~1715	C=O stretch (ketone)
~1641	C=C stretch (alkene)
~995, ~910	=C-H bend (alkene)

Experimental Protocols

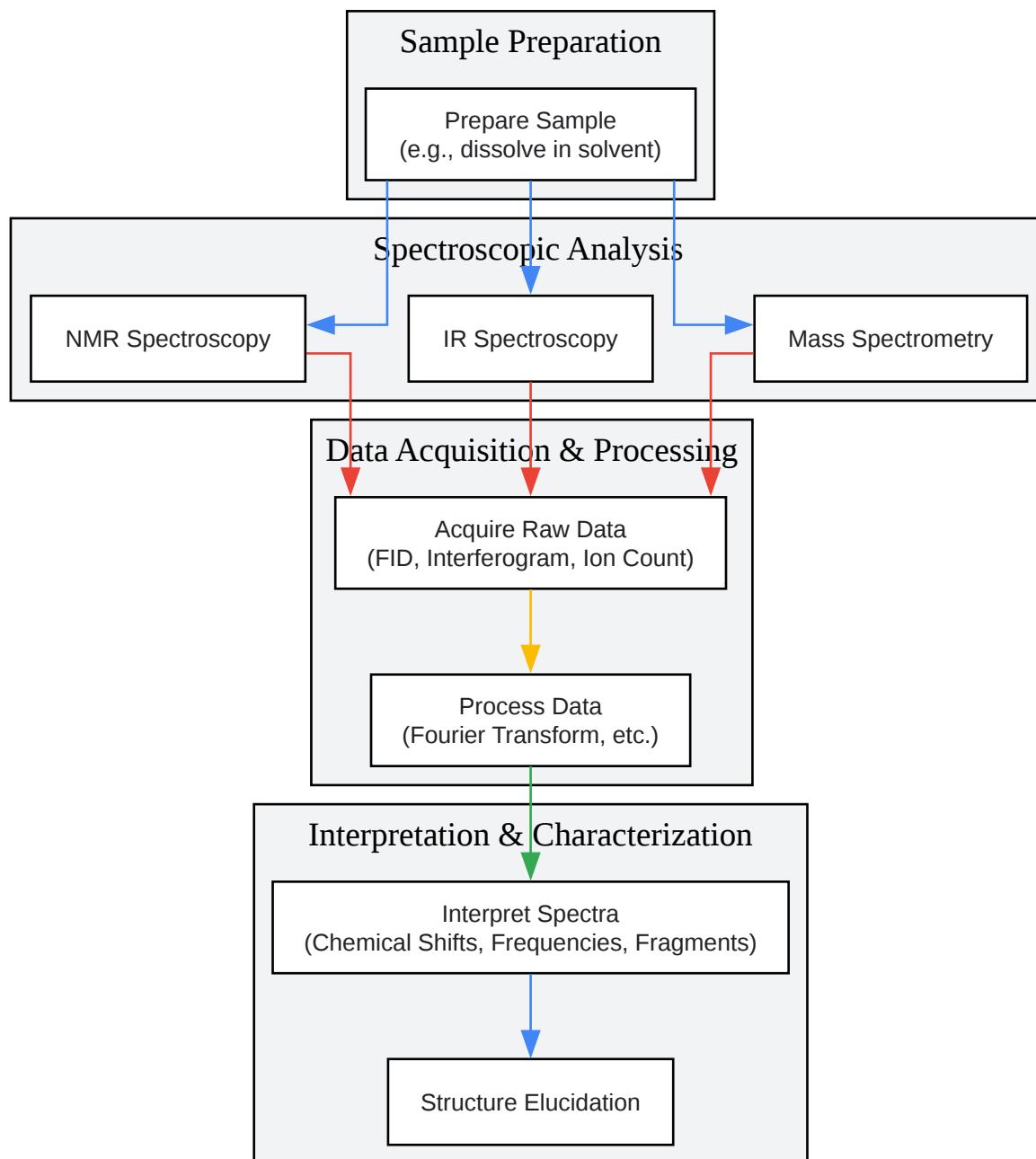
The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **8-nonen-2-one** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: The NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.
- Data Acquisition:
 - The instrument is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve homogeneity.
 - For ^1H NMR, a standard pulse sequence is used, and the free induction decay (FID) is recorded.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
 - The FID is then Fourier transformed to obtain the frequency-domain spectrum.
- Data Processing: The resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **8-nonen-2-one**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of the clean salt plates is collected.


- The sample, sandwiched between the salt plates, is placed in the sample holder.
- The sample spectrum is then recorded. The instrument measures the interference pattern of the infrared light after it has passed through the sample.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: A small amount of **8-nonen-2-one** is introduced into the mass spectrometer, often via a gas chromatography (GC) system which separates the compound from any impurities.
- Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), removes an electron from the molecule to form a molecular ion (M^+).
- Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z . The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data for 8-Nonen-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1328785#spectroscopic-data-for-8-nonen-2-one-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com